Superior NOP Receptor Potency of 2-Substituted vs. 3-Substituted N-Piperidinyl Indoles
Meyer et al. (2023) conducted a head-to-head comparison of 2-substituted and 3-substituted N-piperidinyl indoles, demonstrating that 2-substituted derivatives possess improved potency at the NOP receptor and function as NOP full agonists, whereas 3-substituted analogs are selective NOP partial agonists [1].
| Evidence Dimension | NOP Receptor Intrinsic Activity |
|---|---|
| Target Compound Data | NOP full agonist (2-substituted N-piperidinyl indole scaffold) |
| Comparator Or Baseline | NOP partial agonist (3-substituted N-piperidinyl indole scaffold) |
| Quantified Difference | Improved potency; qualitative shift from partial to full agonism |
| Conditions | In vitro functional assays at recombinant NOP receptors |
Why This Matters
This evidence directly informs procurement decisions by establishing that the 2-substituted scaffold is essential for achieving full NOP agonism and higher potency, which is critical for therapeutic applications requiring robust receptor activation.
- [1] Meyer ME, Doshi A, Polgar WE, Zaveri NT. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. Bioorg Med Chem. 2023 Sep 7;92:117421. doi: 10.1016/j.bmc.2023.117421. PMID: 37573822. View Source
